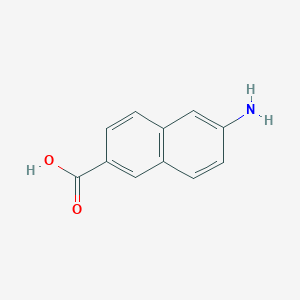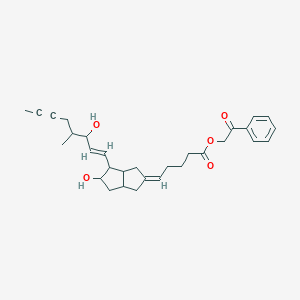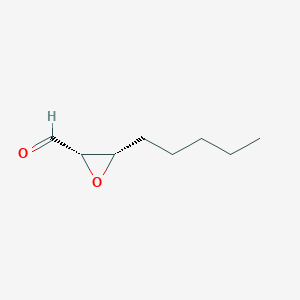
(2S,3S)-3-Pentyloxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Pentyloxirane-2-carbaldehyde, also known as pentyl glycidyl ether aldehyde, is a chemical compound with a molecular formula of C8H14O2. It is a colorless liquid with a fruity odor, and it is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Pentyloxirane-2-carbaldehyde is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. It has also been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S,3S)-3-Pentyloxirane-2-carbaldehyde in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of (2S,3S)-3-Pentyloxirane-2-carbaldehyde. One direction is the development of new drugs and drug delivery systems using (2S,3S)-3-Pentyloxirane-2-carbaldehyde as a building block. Another direction is the investigation of its potential as an insecticide or herbicide. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.
Conclusion
In conclusion, (2S,3S)-3-Pentyloxirane-2-carbaldehyde is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of (2S,3S)-3-Pentyloxirane-2-carbaldehyde can be achieved through the epoxidation of (2S,3S)-3-Pentyloxirane-2-carbaldehyde allyl ether with meta-chloroperoxybenzoic acid (m-CPBA). The reaction takes place at room temperature and yields a mixture of (2S,3S)- and (2R,3R)-3-Pentyloxirane-2-carbaldehyde. The mixture can be separated using chromatography, and the desired product can be obtained with a purity of over 95%.
Applications De Recherche Scientifique
(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It can be used as a building block for the synthesis of various compounds, such as chiral amino alcohols and chiral epoxides. It has also been used in the development of new drugs and drug delivery systems.
Propriétés
Numéro CAS |
113973-12-9 |
|---|---|
Nom du produit |
(2S,3S)-3-Pentyloxirane-2-carbaldehyde |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
(2S,3S)-3-pentyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
YWFUECKBUFORTA-JGVFFNPUSA-N |
SMILES isomérique |
CCCCC[C@H]1[C@H](O1)C=O |
SMILES |
CCCCCC1C(O1)C=O |
SMILES canonique |
CCCCCC1C(O1)C=O |
Synonymes |
Oxiranecarboxaldehyde, 3-pentyl-, (2R,3R)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



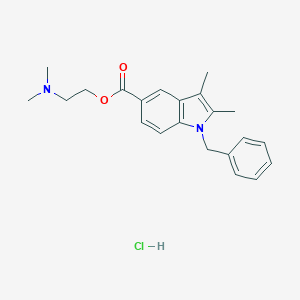
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
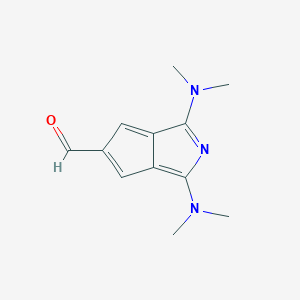
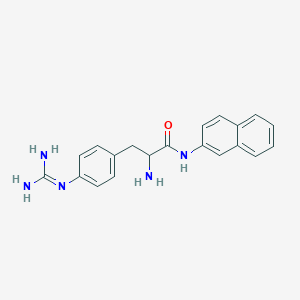
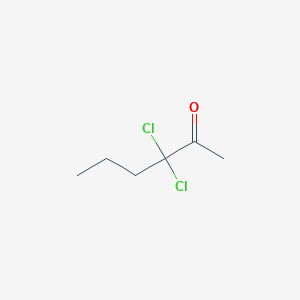

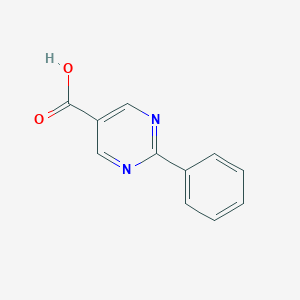
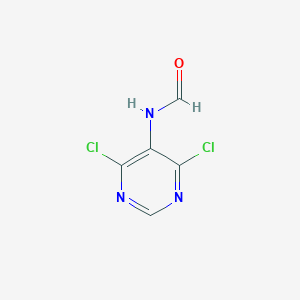
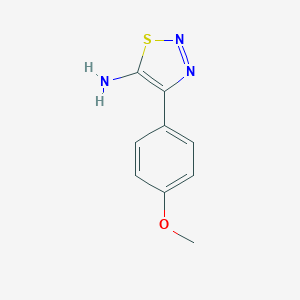
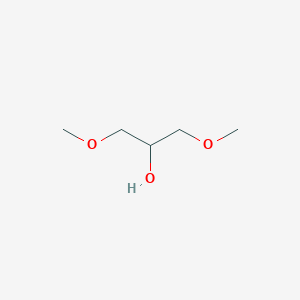
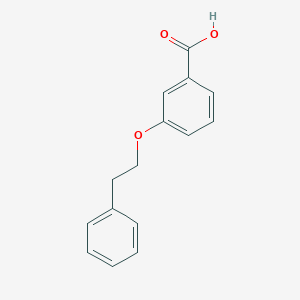
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
